molecular formula C2H4BrNaO3S B562618 Sodium Bromoethanesulfonate-d4 CAS No. 1189914-19-9

Sodium Bromoethanesulfonate-d4

Cat. No.: B562618
CAS No.: 1189914-19-9
M. Wt: 215.029
InChI Key: HNFOAHXBHLWKNF-PBCJVBLFSA-M
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Description

Sodium Bromoethanesulfonate-d4 is a deuterated analog of Sodium Bromoethanesulfonate, characterized by the replacement of hydrogen atoms with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. Its molecular formula is C2D4BrNaO3S, and it has a molecular weight of 215.04 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Bromoethanesulfonate-d4 can be synthesized through the reaction of deuterated ethanol with sulfur trioxide to form deuterated ethanesulfonic acid. This intermediate is then brominated using bromine or a brominating agent to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium Bromoethanesulfonate-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide yields ethanesulfonic acid, while reaction with potassium cyanide produces ethanesulfonitrile .

Scientific Research Applications

Proteomics Research

Sodium Bromoethanesulfonate-d4 is widely used in proteomics for labeling proteins. Its deuterated nature allows for enhanced detection in mass spectrometry, enabling researchers to study protein interactions and modifications more accurately.

Case Study : A study demonstrated the effectiveness of this compound in identifying post-translational modifications in proteins through mass spectrometry techniques. The incorporation of deuterium improved the resolution of mass spectra, allowing for more precise quantification of protein levels under different conditions .

Metabolic Studies

The compound is utilized in metabolic tracing experiments, particularly in studies involving microbial metabolism. Its unique isotopic signature helps trace metabolic pathways and understand the dynamics of microbial communities.

Data Table 1: Metabolic Tracing Studies Using this compound

Study ReferenceOrganismApplicationFindings
Anaerobic BacteriaTracing fatty acid degradationIdentified key metabolic pathways involved in LCFA degradation using stable isotope probing.
Microbial Fuel CellsBioenergy productionEnhanced understanding of methanogenesis inhibition through metabolic tracing with deuterated compounds.

Environmental Monitoring

This compound can be employed in environmental studies to track pollutants and their degradation pathways. Its application in gas chromatography and mass spectrometry allows for sensitive detection of environmental contaminants.

Case Study : Research involving the use of this compound demonstrated its effectiveness in tracking the degradation of dichloromethane by anaerobic microbes, providing insights into bioremediation processes .

Analytical Techniques

The applications of this compound extend into various analytical techniques:

  • Mass Spectrometry : Enhances detection sensitivity and specificity for protein analysis.
  • Gas Chromatography : Used for analyzing environmental samples with improved resolution due to deuteration.
  • Nuclear Magnetic Resonance (NMR) : Facilitates structural elucidation of compounds by providing distinct spectral signatures.

Mechanism of Action

The primary mechanism of action of Sodium Bromoethanesulfonate-d4 involves the inhibition of methanogenesis. It acts as a structural analog of 2-mercaptoethanesulfonate (coenzyme M), inhibiting the growth of methanogenic archaea by interfering with their metabolic pathways. This inhibition leads to the accumulation of intermediates like formate and acetate, which can be analyzed to understand the metabolic processes .

Comparison with Similar Compounds

  • Sodium 2-chloroethanesulfonate
  • 3-Bromopropanesulfonic acid sodium salt
  • Sodium methanesulfonate

Comparison: Sodium Bromoethanesulfonate-d4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Compared to Sodium 2-chloroethanesulfonate, it has a different halogen atom, which can influence its reactivity and applications. The presence of deuterium atoms also provides advantages in nuclear magnetic resonance (NMR) spectroscopy, offering clearer and more distinct signals .

Biological Activity

Sodium Bromoethanesulfonate-d4 (SBS-d4) is a deuterated analog of sodium 2-bromoethanesulfonate (BES), which has gained attention for its biological activity, particularly as an inhibitor of methanogenesis. This article explores the physiological effects, mechanisms of action, and research findings related to SBS-d4, drawing from diverse scientific sources.

Overview of this compound

SBS-d4 is primarily used in microbiological studies to inhibit methane production in anaerobic digestion processes. Its inhibition of methanogenesis allows researchers to investigate alternative metabolic pathways, such as homoacetogenesis and the production of other metabolites like formate and acetate.

SBS-d4 functions by selectively inhibiting enzymes involved in methanogenesis. It acts on coenzyme M-dependent pathways, which are crucial for methane-producing archaea. The presence of SBS-d4 alters the metabolic dynamics within microbial communities, leading to shifts in substrate utilization and product formation.

Inhibition of Methanogenesis

Research indicates that SBS-d4 effectively inhibits methane production in various microbial cultures. For instance, a study demonstrated that the addition of SBS-d4 resulted in a significant reduction in methane production rates from both pure cultures and complex microbial communities. The inhibitory effect was temporary for some communities, suggesting potential for microbial adaptation over time .

Production of Alternative Metabolites

Inhibition of methanogenesis by SBS-d4 leads to increased accumulation of alternative metabolites such as formate and acetate. A notable study reported that anaerobic granules treated with SBS-d4 produced formate at concentrations significantly higher than those observed without the inhibitor. Specifically, formate levels reached 18.57 ± 1.68 mM after 120 hours of incubation with SBS-d4, while control cultures produced only 0.89 ± 0.14 mM under similar conditions .

Table 1: Methane Production Rates in the Presence and Absence of SBS-d4

ConditionMethane Production (mL/g VS)Formate Production (mM)Acetate Production (mM)
Control120 ± 100.89 ± 0.142.7 ± 0.2
SBS-d4 Treatment5 ± 118.57 ± 1.680.42 ± 0.025

Note: VS = Volatile Solids

Table 2: Physiological Response of Methanogenic Strains to SBS-d4

StrainH2 Consumption Rate (mmol/h)CH4 Production Rate (mmol/h)CO2 Conversion Rate (mmol/h)
M. maripaludis2.505
M. formicicum102
Control (No Inhibitor)3108

Case Study: Impact on Rumen Microbiome

A significant investigation into the impact of SBS-d4 on the rumen microbiome revealed that its application shifted microbial populations towards succinate-producing bacteria while reducing methane output. This shift not only demonstrates the efficacy of SBS-d4 as a methanogenesis inhibitor but also highlights its potential role in enhancing feed efficiency in livestock by redirecting fermentation end products towards more beneficial metabolites .

Case Study: Anaerobic Digestion Systems

In anaerobic digestion systems, the use of SBS-d4 has been shown to enhance the stability and efficiency of biogas production by selectively inhibiting undesirable methanogenic pathways while promoting alternative fermentation pathways. This has implications for improving biogas yield and quality in industrial applications .

Properties

IUPAC Name

sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOAHXBHLWKNF-PBCJVBLFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662192
Record name Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189914-19-9
Record name Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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